molecular formula C17H15NO4 B11933856 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione

2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione

Cat. No.: B11933856
M. Wt: 297.30 g/mol
InChI Key: ZNIRGYVGIAFTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione is a high-purity chemical compound of significant interest in medicinal chemistry and materials science. It features the privileged phthalimide (isoindoline-1,3-dione) scaffold, a structure known for diverse biological activities and functional properties. Key Research Applications and Value: • Neuroscience and Alzheimer's Disease Research: This compound is designed around the well-established isoindoline-1,3-dione pharmacophore, which demonstrates a strong affinity for the peripheral anionic site (PAS) of acetylcholinesterase (AChE) . AChE is a primary therapeutic target for treating Alzheimer's disease, and inhibitors can increase acetylcholine levels to alleviate cognitive symptoms . The molecular design, incorporating the phthalimide core and methoxy substituents, is supported by literature indicating that such features contribute to potent and competitive AChE inhibition . This makes it a valuable scaffold for developing new neuroprotective agents. • Organic Electronic Materials: Related isoindoline-1,3-dione derivatives have been computationally studied for their organic room-temperature phosphorescence (RTP) properties . The presence of carbonyl groups and a rigid molecular structure can facilitate efficient triplet-state emission in aggregated or solid states, making this class of compounds promising for applications in next-generation OLEDs, sensors, and bioimaging . • Metabolic and Inflammatory Disease Research: The isoindoline-1,3-dione core structure has also been identified in patents as a key motif in activators of the AMP-activated protein kinase (AMPK) pathway . AMPK is a central regulator of cellular energy and metabolism, making its activators potential candidates for researching treatments for type 2 diabetes, obesity, and immune-mediated inflammatory diseases . Molecular Features: The structure combines the electron-accepting phthalimide group with a 2,4-dimethoxybenzyl substituent. The methoxy groups are electron-donating, and their specific positioning (ortho and para) can influence the compound's electronic properties and its intermolecular interactions in the solid state, which is crucial for its function in both biological and materials contexts . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H15NO4/c1-21-12-8-7-11(15(9-12)22-2)10-18-16(19)13-5-3-4-6-14(13)17(18)20/h3-9H,10H2,1-2H3

InChI Key

ZNIRGYVGIAFTAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione is as an inhibitor of acetylcholinesterase (AChE). This enzyme plays a crucial role in neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, the compound enhances cholinergic transmission, which is beneficial for cognitive function in affected individuals.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of isoindoline derivatives. Compounds similar to 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis and halt cell cycle progression in human cancer cells .

Antimicrobial Properties

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that isoindoline derivatives can effectively inhibit microbial growth, making them potential candidates for developing new antibiotics .

Antioxidant Activity

Isoindoline derivatives have been evaluated for their antioxidant properties. Studies show that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research has indicated that compounds similar to 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione can reduce pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Synthesis of Complex Molecules

In synthetic chemistry, 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione serves as a versatile building block for creating more complex molecular structures. Its unique chemical properties facilitate the synthesis of various derivatives that could have enhanced biological activities.

Development of Dyes and Pigments

The compound's structural characteristics make it suitable for use in developing dyes and pigments for industrial applications. Its stability and color properties can be harnessed in various materials.

Case Studies and Research Findings

StudyFocusFindings
Jabbour et al., 2023Biological EvaluationIsoindole derivatives showed effective antimicrobial and anticancer activities; specific compounds demonstrated IC50 values indicating strong efficacy against Leishmania tropica and human cancer cell lines .
MDPI StudyAntioxidant PropertiesIsoindoline derivatives exhibited significant free radical scavenging effects with promising drug-likeness profiles .
Patent AU2018228541A1Therapeutic ApplicationsHighlighted the potential of PDE4 inhibitors derived from isoindoline compounds for treating various inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Halogen Substitutents : Methoxy groups (electron-donating) increase solubility and may enhance blood-brain barrier penetration compared to halogenated analogs (electron-withdrawing), which are more lipophilic .

Physicochemical Properties

  • Melting Points : Methoxy-substituted derivatives (e.g., 2-(4-methoxybenzyl)isoindoline-1,3-dione) exhibit melting points >200°C, consistent with crystalline phthalimide structures . Halogenated analogs (e.g., 2-(2,4-dichlorophenyl)isoindoline-1,3-dione) have similar thermal stability .
  • Spectroscopic Data :
    • IR : Strong C=O stretches at ~1700–1780 cm⁻¹ confirm the isoindoline-1,3-dione core .
    • NMR : Methoxy protons resonate at δ ~3.7–3.9 ppm, while aromatic protons in the 2,4-dimethoxybenzyl group show distinct splitting patterns due to para- and ortho-substituents .

Biological Activity

2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione class, which has garnered attention for its diverse biological activities. This article explores its biological activity based on current research findings, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoindoline core structure with methoxy substitutions that enhance its lipophilicity and potentially influence its interaction with biological targets.

Research indicates that isoindoline derivatives can modulate various biological pathways:

  • Dopamine Receptor Modulation : 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione has been shown to interact with dopamine receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The binding to allosteric sites may influence receptor activity and downstream signaling pathways.
  • Inhibition of β-Amyloid Aggregation : This compound has demonstrated the ability to inhibit the aggregation of β-amyloid proteins, which is crucial in Alzheimer's disease pathology. The inhibition of these aggregates could lead to neuroprotective effects.

Antipsychotic Effects

Studies have indicated that isoindoline derivatives exhibit antipsychotic properties through their action on dopamine receptors. For instance, compounds similar to 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione have been evaluated for their ability to reduce symptoms associated with psychotic disorders in animal models .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of isoindoline derivatives. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Antioxidant Properties

Isoindoline derivatives also exhibit antioxidant activities, scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies and Research Findings

StudyFindingsMethodology
Study 1Demonstrated modulation of dopamine receptors leading to antipsychotic effectsIn vitro receptor binding assays
Study 2Inhibition of β-amyloid aggregation in Alzheimer's modelsCell culture assays with β-amyloid peptides
Study 3Significant reduction in IL-6 and TNF-α production in PBMCsCytokine production assays post-stimulation
Study 4Antioxidant activity assessed via DPPH radical scavenging assayIn vitro antioxidant assays

Pharmacological Applications

Due to its diverse biological activities, 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione holds promise for several therapeutic applications:

  • Neurological Disorders : Its interaction with dopamine receptors suggests potential as a treatment for conditions such as schizophrenia and Parkinson's disease.
  • Neurodegenerative Diseases : The ability to inhibit β-amyloid aggregation positions it as a candidate for Alzheimer's disease therapy.
  • Inflammatory Conditions : Its anti-inflammatory properties indicate potential use in treating chronic inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-dimethoxybenzyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of phthalic anhydride with a substituted benzylamine (e.g., 2,4-dimethoxybenzylamine). Key steps include refluxing in a polar aprotic solvent (e.g., DMF or ethanol) with a catalyst like triethylamine. Yield optimization requires precise control of stoichiometry, temperature (80–100°C), and reaction time (4–6 hours). Impurities such as unreacted phthalic anhydride can be removed via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR : Look for aromatic proton signals in the 6.8–7.5 ppm range (isoindoline-dione core) and methoxy groups at ~3.8 ppm.
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O from methoxy groups).
  • Mass Spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., ~325 g/mol). Purity should be confirmed via HPLC (>95%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Begin with in vitro assays:

  • Enzyme inhibition : Test against kinases or proteases due to structural similarity to known isoindoline-dione inhibitors .
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar isoindoline-1,3-dione derivatives?

Discrepancies often arise from variations in substituent positioning (e.g., methoxy vs. trifluoromethyl groups) or assay conditions. To address this:

  • Perform dose-response curves to compare EC₅₀/IC₅₀ values under standardized protocols.
  • Use molecular docking to analyze binding affinities to target proteins (e.g., COX-2 or HIV protease) .
  • Validate findings with in vivo models (e.g., murine inflammation assays) to confirm translational relevance .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) while retaining the isoindoline-dione core .
  • Formulation : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoemulsions to enhance aqueous solubility.
  • Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS after oral/intravenous administration in rodent models .

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular dynamics simulations : Assess stability of ligand-protein complexes over time (e.g., using GROMACS).
  • Machine learning : Train models on existing bioactivity data to prioritize synthetic targets .

Q. What crystallographic challenges arise when determining the compound’s solid-state structure, and how are they mitigated?

  • Disorder in methoxy groups : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.
  • Hydrogen bonding networks : Refine using SHELXL, constraining O-H distances (e.g., 0.82 Å for hydroxyl groups) .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09) to confirm bond lengths/angles .

Methodological Guidance

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Library synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the 2,4-dimethoxybenzyl position.
  • Multivariate analysis : Apply factorial design to evaluate the impact of variables (e.g., substituent size, polarity) on bioactivity .
  • Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural descriptors with assay results .

Q. What analytical approaches are recommended for detecting degradation products during stability studies?

  • Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
  • LC-HRMS : Identify degradants via accurate mass and fragmentation patterns.
  • NMR kinetics : Track decomposition in real-time (e.g., using a Bruker Avance III HD spectrometer) .

Data Interpretation and Validation

Q. Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma vs. cell media.
  • Tissue distribution studies : Quantify compound accumulation in target organs (e.g., liver, tumor) via isotopic labeling.
  • 3D cell cultures : Compare results with traditional 2D monolayers to better mimic in vivo conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.